Cas no 1805609-07-7 (4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide)

4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide is a specialized heterocyclic compound featuring a pyridine core substituted with a difluoromethyl group, an iodine atom, a methyl group, and a sulfonamide moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as a versatile intermediate for cross-coupling reactions or further functionalization. The presence of iodine enhances its utility in palladium-catalyzed transformations, while the sulfonamide group offers potential for hydrogen bonding interactions. The difluoromethyl group contributes to metabolic stability and lipophilicity, which may be advantageous in drug design. Its well-defined molecular architecture supports precise synthetic applications in medicinal chemistry and material science.
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide structure
1805609-07-7 structure
Product name:4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
CAS No:1805609-07-7
MF:C7H7F2IN2O2S
MW:348.108959436417
CID:4893583

4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
    • Inchi: 1S/C7H7F2IN2O2S/c1-3-6(15(11,13)14)5(7(8)9)4(10)2-12-3/h2,7H,1H3,(H2,11,13,14)
    • InChI Key: BHOILJOEZYDGNC-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C)C(=C1C(F)F)S(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Topological Polar Surface Area: 81.4
  • XLogP3: 1.1

4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022525-500mg
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
1805609-07-7 95%
500mg
$1,685.00 2022-04-01
Alichem
A029022525-250mg
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
1805609-07-7 95%
250mg
$1,038.80 2022-04-01
Alichem
A029022525-1g
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
1805609-07-7 95%
1g
$3,155.55 2022-04-01

Additional information on 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide

4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide: A Comprehensive Overview

The compound with CAS No. 1805609-07-7, known as 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents that confer distinct chemical and biological properties. The presence of a difluoromethyl group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position, along with a sulfonamide group at the 3-position, makes this molecule highly versatile for various research and industrial purposes.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The difluoromethyl group is known to enhance lipophilicity and stability, which are critical for drug bioavailability. Additionally, the iodo group introduces electronic effects that can modulate the compound's reactivity and binding affinity to biological targets. The methyl group at the 2-position further contributes to the molecule's symmetry and potentially influences its pharmacokinetic profile.

One of the most promising applications of 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide lies in its potential as a lead compound for developing novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes such as kinases and proteases, which are often overexpressed in pathological conditions. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against tyrosine kinases, making it a strong candidate for anticancer drug development.

Moreover, the synthesis of this compound has been optimized through advanced methodologies that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline its production. These methods not only enhance efficiency but also reduce environmental impact, aligning with current green chemistry principles.

In terms of structural characterization, modern analytical techniques like NMR spectroscopy and X-ray crystallography have provided detailed insights into the spatial arrangement of atoms in 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide. Such information is invaluable for understanding its interaction with biological molecules and for designing analogs with improved properties.

Looking ahead, ongoing research is focused on exploring the pharmacokinetics and toxicity profiles of this compound to assess its suitability for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory research to real-world applications.

In conclusion, 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide represents a cutting-edge molecule with immense potential in drug discovery and chemical innovation. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in addressing unmet medical needs.

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